Ethyl 2-aminopropanoate
Description
Ethyl 2-aminopropanoate, also known as ethyl alaninate or ethyl α-aminopropionate, is an ester derivative of the amino acid alanine. Its hydrochloride salt form (CAS 617-27-6) is a white crystalline solid with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is synthesized via esterification of alanine using ethanol and thionyl chloride (SOCl₂), followed by crystallization under reduced pressure . The compound is characterized by distinct spectroscopic properties, including a triplet (δ 1.31 ppm) and quartet (δ 4.29 ppm) in its ¹H NMR spectrum, corresponding to the ethyl group, and a methine proton resonance at δ 4.73 ppm .
This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrroles, pyrimidinones) and pharmaceuticals, such as fungicidal picolinamides . Its chiral (S)-enantiomer, ethyl L-alaninate hydrochloride (CAS 1115-59-9), is widely used in asymmetric synthesis and peptide chemistry .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBXZHNBBCHEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902534 | |
| Record name | NoName_3047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-75-5 | |
| Record name | Ethyl alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in ethyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions to yield 2-aminopropanoic acid (alanine) and ethanol.
Reaction Conditions and Outcomes
Mechanism :
-
Acidic hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid.
-
Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.
Nucleophilic Substitution at the Amino Group
The primary amine participates in nucleophilic substitution reactions, forming Schiff bases or urea derivatives.
Example: Reaction with Carbonyl Compounds
This compound reacts with 3-formylchromone to form pyrrole derivatives.
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| 3-Formylchromone + this compound | Ethanol, reflux, 8h | 3-Benzoyl-2-(4-oxo-4H-chromen-3-yl)pyrrole | 78% |
Mechanism :
-
The amine attacks the aldehyde carbonyl, forming an imine intermediate.
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Cyclization occurs via intramolecular attack, followed by dehydration to yield the pyrrole.
Cyclization and Condensation Reactions
This compound participates in multicomponent reactions (MCRs) to form heterocyclic compounds.
Case Study: Zinc-Mediated Mannich Reaction
A three-component reaction involving benzyl bromide, p-anisidine, and ethyl glyoxylate produces a protected α-amino ester.
| Reactants | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide + p-anisidine + ethyl glyoxylate | THF, Zn, 25°C, 3h | Ethyl 2-((4-methoxyphenyl)amino)-3-phenylpropanoate | 89% |
Mechanism :
-
Zinc mediates the formation of a benzylzinc intermediate.
-
Sequential nucleophilic additions and imine formation yield the final product.
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to structurally related esters:
| Compound | Key Reaction | Product | Notes |
|---|---|---|---|
| This compound | Reaction with 3-formylchromone | Pyrrole derivatives | Higher yields due to unhindered amine |
| Ethyl 2-amino-2-phenylethanoate | Same reaction | Similar pyrroles | Steric hindrance reduces reaction rate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-2-Methylpropanoate (CAS 1113-49-1)
- Structure : Features a methyl substituent on the α-carbon, yielding a branched structure (CH₃-C(NH₂)(COOEt)-CH₃).
- Synthesis: Prepared via esterification of 2-aminoisobutyric acid.
- Applications: Used in peptide mimetics and as a building block for non-proteinogenic amino acids. Its steric bulk influences reaction kinetics in nucleophilic substitutions .
Ethyl 2-Methylpropanoate (Ethyl Isobutyrate, CAS 97-62-1)
- Structure: Lacks the amino group, with a methyl branch at the β-position (CH₃-C(COOEt)-CH₃).
- Properties: A volatile ester with a fruity odor, used in flavoring agents.
- Analytical Use: Deuterated analogs (e.g., d5-ethyl 2-methylpropanoate) serve as internal standards in GC-MS for quantifying volatile organic compounds .
Ethyl 2-Methyl-2-(Methylamino)Propanoate (CAS 58743-30-9)
- Structure: Contains both methyl and methylamino groups on the α-carbon (CH₃-C(NHCH₃)(COOEt)-CH₃).
- Safety : Classified as hazardous (H315-H319-H335) due to skin/eye irritation and respiratory sensitization risks .
- Synthesis: Likely derived from reductive alkylation of ethyl 2-amino-2-methylpropanoate, introducing an additional methyl group to the amine .
Comparative Data Table
Key Research Findings
Reactivity Differences: this compound undergoes cyclocondensation with aldehydes to form pyrroles (39–44% yields), while its 2-methylpropanoate analog lacks this reactivity due to the absence of an amino group . The α-methyl group in ethyl 2-amino-2-methylpropanoate reduces nucleophilicity, slowing acylation reactions compared to the parent compound .
Chiral Utility: The (S)-enantiomer of this compound is critical in synthesizing chiral dipeptides, such as (S)-tert-butyl 2-aminopropanoate derivatives, which show 90% coupling efficiency in peptide bond formation .
Industrial Relevance: this compound derivatives are used in fungicide development, e.g., coupling with 4-methoxy-3-hydroxypicolinic acid to enhance agrochemical activity .
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